

I. Frequently Asked Questions (FAQs): Mechanistic Insights

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Compound of Interest

Compound Name: 2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid
CAS No.: 152149-94-5
Cat. No.: B1145161

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Q1: Why do my Nickel-catalyzed asymmetric additions fail completely when using THF or Toluene? A: In Ni-catalyzed intramolecular asymmetric additions of aryl halides to unactivated ketones, the solvent plays an active role in stabilizing the transition state. Aprotic solvents like THF, 1,4-dioxane, and toluene fail to provide this stabilization, resulting in complete reaction inhibition[1]. For this specific pathway, alcohol solvents are mandatory. Furthermore, there is a direct causality between the alcohol's acidity and the reaction outcome: decreasing the acidity of the alcohol solvent gradually increases both the yield and the enantiomeric excess (ee) of the chiral 3-hydroxy-2,3-dihydrobenzofurans[1].

Q2: How does solvent choice impact photocatalytic and radical synthesis routes? A: Protic solvents can severely quench reactive intermediates in photoredox systems. For instance, in syntheses relying on type II sensitized photooxidation, using an aprotic solvent like benzene increases the quenching rate of singlet oxygen species (1O_2) by approximately 10-fold compared to a protic solvent like methanol[2]. This enhanced reactivity is crucial for driving the formation of the intermediate that ultimately decomposes into the desired 2,3-dihydrobenzofuran scaffold[2].

Q3: Can water be used as a viable "green" solvent for these complex annulations? A: Yes, under specific mechanistic conditions. A domino Friedel–Crafts/substitution reaction between (Z)-bromonitrostyrenes and sesamol can be executed using water as the sole solvent[3]. Because the organic substrates and the final 3-aryl-2-nitro-2,3-dihydrobenzofurans are insoluble in water, the reaction relies on the hydrophobic effect to drive the substrates together, allowing the product to precipitate out for easy filtration[3].

II. Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Diastereoselectivity in Base-Mediated o-Quinone Methide Annulations

- **Root Cause:** The solvent fails to adequately solvate the anionic base or stabilize the highly reactive in situ generated ortho-quinone methides (o-QMs).
- **Resolution:** Switch your solvent to Dichloromethane (CH₂Cl₂). Extensive solvent screening demonstrates that CH₂Cl₂ provides the optimal dielectric environment for silver oxide-mediated oxidation of 2-alkyl-substituted phenols, yielding excellent diastereoselectivity when paired with a base like K₂CO₃[4].

Issue 2: Prolonged Reaction Times and Poor Yields in Ultrasound-Promoted Syntheses

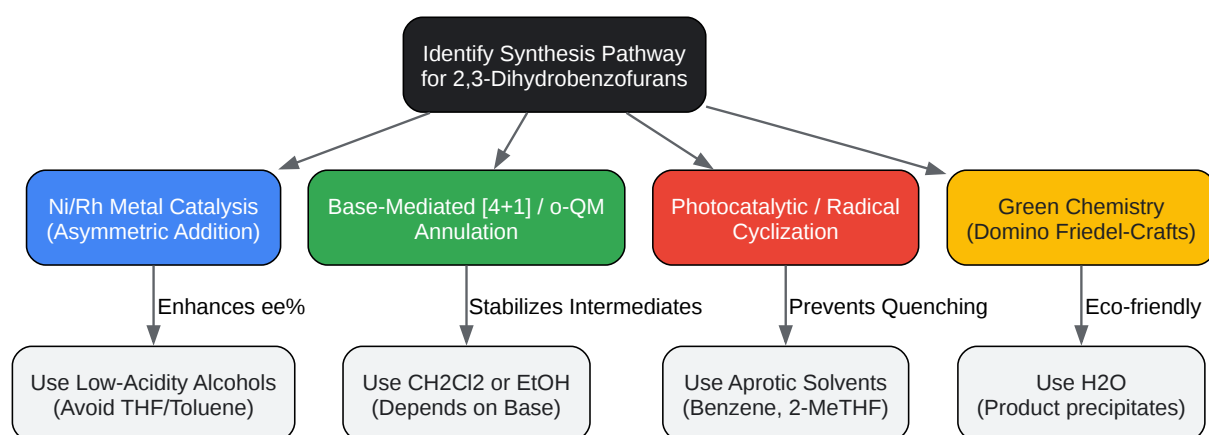
- **Root Cause:** Lack of hydrogen-bond donating ability in the solvent network. Solvent-free conditions or non-polar solvents (e.g., CCl₄, Toluene) fail to stabilize the enolate intermediates generated during base-induced deprotonation[5].
- **Resolution:** Utilize polar protic solvents, specifically ethanol. The hydrogen bond-forming ability of ethanol makes it vastly superior to polar aprotic alternatives (CH₃CN, DMF), drastically reducing reaction time and maximizing the yield of 2,3-dihydrobenzofuran-appended chalcones under ultrasonic irradiation[5].

III. Quantitative Data: Solvent Effect Comparisons

To facilitate rapid decision-making, the following table summarizes the empirical impact of solvent selection across various 2,3-dihydrobenzofuran synthesis pathways.

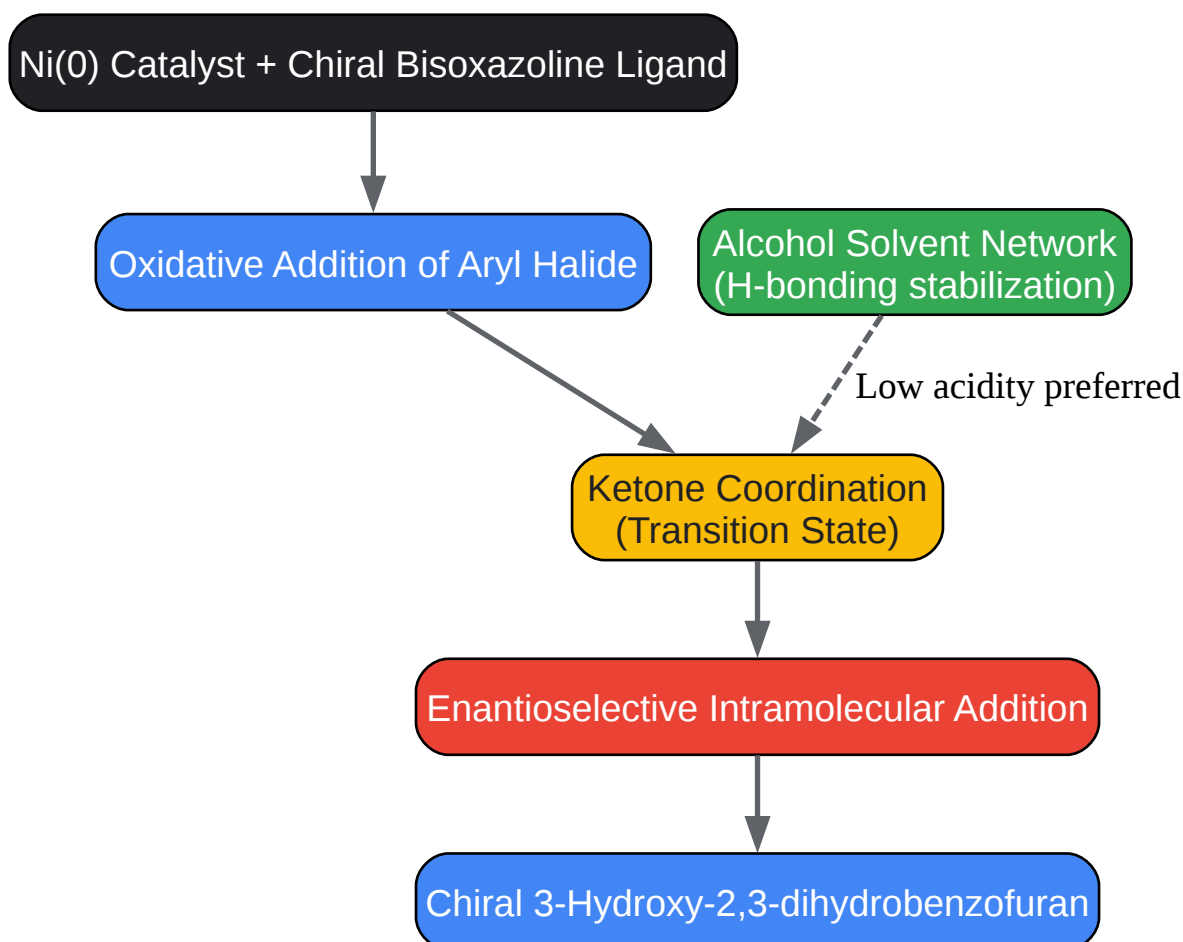
Synthesis Pathway	Optimal Solvent	Sub-optimal / Inhibitory Solvents	Key Performance Metric	Ref
Ni-Catalyzed Asymmetric Addition	Low-acidity Alcohols	THF, Toluene, 1,4-Dioxane (0% yield)	Up to 92% yield, 98% ee	[1]
Base-Mediated o-QM Annulation	CH ₂ Cl ₂	Lower polarity solvents	Excellent dr and overall yield	[4]
Photocatalytic Photooxidation	Benzene (Aprotic)	Methanol (Protic)	~10-fold increase in 1O ₂ reactivity	[2]
Ultrasound-Promoted Synthesis	Ethanol	Solvent-free, CCl ₄	Maximum yield, shortest reaction time	[5]
Domino Friedel-Crafts	Water (H ₂ O)	Organic solvents (Unnecessary)	Up to 99% yield, simple filtration	[3]

IV. Visualizing Solvent Logic and Mechanisms



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Logical decision tree for solvent selection in 2,3-dihydrobenzofuran synthesis.



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Mechanistic role of alcohol solvents in Ni-catalyzed asymmetric addition.

V. Standardized Experimental Protocols

Protocol A: Nickel-Catalyzed Enantioselective Synthesis in Alcoholic Solvents[1]

Note: This protocol leverages the hydrogen-bonding capacity of low-acidity alcohols to achieve high enantioselectivity.

- Preparation: In an argon-filled glovebox, charge an oven-dried reaction tube with the Ni(II) precatalyst and the selected chiral malonate-derived bisoxazoline ligand.

- **Solvent Addition:** Add the optimized low-acidity alcohol solvent (e.g., isopropanol or tert-butanol). Stir the mixture at room temperature for 30 minutes to ensure the formation of the active chiral catalyst complex.
- **Substrate Introduction:** Add the 2-(2-iodophenoxy)-1-phenylethan-1-one substrate (unactivated ketone) to the active catalyst solution.
- **Reaction:** Seal the tube, remove it from the glovebox, and heat the mixture to 50 °C. Stir continuously until complete consumption of the starting material is observed via TLC or GC analysis.
- **Isolation:** Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel column chromatography to isolate the pure chiral 3-hydroxy-2,3-dihydrobenzofuran.

Protocol B: Green Synthesis of 3-Aryl-2-nitro-2,3-dihydrobenzofurans on Water[3]

Note: This protocol utilizes water as the sole solvent, relying on the hydrophobic effect to drive the domino Friedel-Crafts/substitution.

- **Reagent Loading:** To a standard reaction vial, add (Z)-bromonitrostyrene (0.10 mmol), sesamol (0.10 mmol), and K₂CO₃ (0.10 mmol).
- **Solvent Addition:** Add 1.0 mL of deionized water. Do not add any organic co-solvents.
- **Reaction:** Stir the aqueous suspension at 5 °C for 48 hours. The reaction occurs "on water" at the phase boundary.
- **Work-up & Purification:** Once the reaction is complete, the product will have precipitated. Filter the crude product directly from the aqueous phase.
- **Final Isolation:** Wash the filter cake thoroughly with fresh water and dry it in an oven. The target 3-aryl-2-nitro-2,3-dihydrobenzofuran is obtained in up to 99% yield without the need for organic extraction or silica gel chromatography.

VI. References

- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. *Frontiers in Chemistry*. [2](#)
- A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. *Chinese Journal of Catalysis*. [4](#)
- Mild and efficient synthesis of trans-3-aryl-2-nitro-2,3-dihydrobenzofurans on water. *RSC Advances*. [3](#)
- Nickel-Catalyzed Asymmetric Addition of Aromatic Halides to Ketones: Highly Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofurans Containing a Tertiary Alcohol. *Organic Letters*. [1](#)
- Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. *Semantic Scholar*. [5](#)

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Sources

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- [3. Mild and efficient synthesis of trans-3-aryl-2-nitro-2,3-dihydrobenzofurans on water - New Journal of Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
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